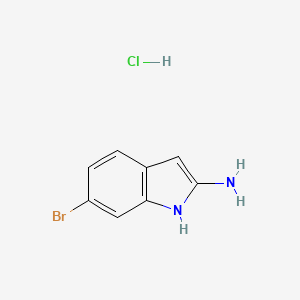

2-Amino-6-bromoindole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-6-bromoindole hydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of similar compounds. For instance, 2-amino-6-bromopyridine, a compound mentioned in the second paper, is an important intermediate in pharmaceutical and chemical industries, suggesting that this compound may also have significant applications in these fields .

Synthesis Analysis

The synthesis of 2-amino-6-bromopyridine, a compound structurally related to this compound, involves several steps starting from 2-amino-6-methylpyridine. The process includes diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation. The total yield reported for this synthesis is 34.6%, and the structure of the product was confirmed using IR and ^1H NMR spectroscopy . This information could be extrapolated to suggest that the synthesis of this compound might follow a similar pathway with modifications to accommodate the indole structure.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the provided papers, the structure of 2-amino-6-bromopyridine was confirmed using spectroscopic methods such as IR and ^1H NMR . These techniques are crucial for determining the molecular structure and could similarly be applied to analyze this compound.

Chemical Reactions Analysis

The first paper discusses the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to form 6-aminonicotinic acid . This reaction is carried out in an ionic liquid medium, which avoids the use of volatile and toxic solvents. The reaction shows a high selectivity (100%) and a good yield (75%). Although this reaction is not for this compound, it demonstrates the reactivity of brominated amino compounds in electrochemical reactions, which could be relevant for understanding the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the provided papers. However, the synthesis and characterization of 2-amino-6-bromopyridine suggest that similar analytical methods could be used to determine these properties for this compound. The use of ionic liquids as a reaction medium, as mentioned in the first paper, could also influence the physical properties of the reaction products, which may be an area of interest for further study .

Scientific Research Applications

Antioxidative Properties : Bromoindoles, including derivatives similar to 2-Amino-6-bromoindole hydrochloride, have been investigated for their antioxidative activities. A study isolated bromoindoles from the muricid gastropod Drupella fragum and evaluated their antioxidative potency, finding one compound with strong antioxidative activity (Ochi et al., 1998).

Chemical Synthesis and Reactions : Research has explored the bromination of various indoles, including 2-bromoindole, using N-bromosuccinimide. This study delved into the synthesis of bromoindoles and their reactions, including the formation of bromoindolenines and their subsequent transformations (Hino et al., 1977).

Marine Sponge Derivatives : A study on the marine sponge Pseudosuberites hyalinus identified new 6-bromoindoles, including the isolation of 6-bromoindolyl-3-acetonitrile and related derivatives. These findings highlight the occurrence and synthesis of bromoindole compounds in marine organisms (Rasmussen et al., 1993).

Palladium-Catalyzed Reactions : Palladium-catalyzed carbonylations of bromoindoles, including 6-bromoindole, have been conducted without the need for protecting groups. This process enables the synthesis of various indole carboxylic acid derivatives and has implications in the synthesis of CNS active compounds (Kumar et al., 2004).

Chemoselective and Asymmetric Reactions : A study explored the use of L-amino acid-based catalysts for the enantioselective carboxylation of 3-bromooxindoles, leading to the synthesis of valuable 3-substituted 3-hydroxy-2-oxindoles. This research highlights the potential of bromoindoles in asymmetric synthesis (Bai et al., 2015).

Future Directions

Indole derivatives, including 2-Amino-6-bromoindole hydrochloride, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They can be used in various applications, including the treatment of diseases, food industry, perfumery, and more .

properties

IUPAC Name |

6-bromo-1H-indol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c9-6-2-1-5-3-8(10)11-7(5)4-6;/h1-4,11H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANJIUUCPNPHKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2557828.png)

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2557832.png)

![1-(4-bromophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557833.png)

![2-amino-N-(2-chlorobenzyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2557834.png)

![7-Amino-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B2557835.png)

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2557836.png)

![2-[[1-(2-Naphthalen-1-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2557837.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2557842.png)

![17-(4-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B2557846.png)